1,1,12,12-Tetrachlorododecane
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Overview
Description
1,1,12,12-Tetrachlorododecane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by the presence of four chlorine atoms attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,12,12-Tetrachlorododecane can be synthesized through the chlorination of dodecane. The process involves the reaction of dodecane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination of dodecane in a reactor, with careful monitoring of temperature and chlorine concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,12,12-Tetrachlorododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of alkylated derivatives.
Oxidation: Formation of dodecanol or dodecanoic acid.
Reduction: Formation of partially chlorinated dodecanes.
Scientific Research Applications
1,1,12,12-Tetrachlorododecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,12,12-Tetrachlorododecane involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes due to its lipophilic nature. It may also form reactive intermediates that can bind to proteins and DNA, leading to potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,11,12-Tetrachlorododecane
Uniqueness
1,1,12,12-Tetrachlorododecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
1,1,12,12-Tetrachlorododecane (TCDod) is a chlorinated hydrocarbon with the molecular formula C₁₂H₂₂Cl₄ and CAS Registry Number 60836-00-2. It belongs to the class of short-chain chlorinated paraffins (SCCPs) and is characterized by a dodecane backbone with four chlorine atoms substituted at the first and twelfth positions. This unique chlorination pattern influences its chemical reactivity and biological activity compared to other similar compounds .
The compound exhibits hydrophobic behavior due to its long carbon chain and has a relatively low boiling point typical of chlorinated compounds. The synthesis of TCDod generally involves controlled chlorination of dodecane, with careful management of reaction conditions to optimize yield.
Biological Activity
Research into the biological activity of TCDod has primarily focused on its environmental interactions and degradation pathways. Studies indicate that TCDod can interact with reactive species in aqueous solutions, leading to its degradation through photochemical processes. The presence of dimethylaniline (DMA) has been shown to significantly affect the degradation rate of TCDod when subjected to these processes .
Degradation Pathways
The degradation of TCDod occurs via various mechanisms, including reactions with hydrated electrons (e−) and hydroxyl radicals (⋅OH). Experimental data reveal that TCDod undergoes first-order degradation in both DMA and nitrate solutions, with specific rate constants indicating its susceptibility to these reactive species.
Compound | First-Order Rate Constant (x10^-6 s^-1) | Second-Order Rate Constant (x10^8 M^-1 s^-1) |
---|---|---|
TCDod | 15.6 ± 7.53 | 22.8 ± 14.4 |
TCD | 19.2 ± 5.38 | 28.1 ± 13.9 |
HCD | 3.40 ± 6.55 | 4.97 ± 14.4 |
This table summarizes the degradation kinetics of TCDod compared to other tetrachlorinated compounds, demonstrating its relative stability under various conditions .
Case Studies
One study investigated the photochemical degradation of SCCPs, including TCDod, in aqueous solutions containing DMA and nitrate as reactive agents. The results highlighted the efficiency of e− in degrading TCDod compared to ⋅OH, suggesting that environmental factors significantly influence its biological activity and degradation rates .
Environmental Impact
TCDod's persistence in the environment poses risks due to potential bioaccumulation and toxicity to aquatic organisms. Research indicates that chlorinated paraffins can disrupt endocrine systems in wildlife, making understanding their biological activity crucial for environmental health assessments.
Properties
Molecular Formula |
C12H22Cl4 |
---|---|
Molecular Weight |
308.1 g/mol |
IUPAC Name |
1,1,12,12-tetrachlorododecane |
InChI |
InChI=1S/C12H22Cl4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h11-12H,1-10H2 |
InChI Key |
SJNWLDYYTNDOPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(Cl)Cl)CCCCC(Cl)Cl |
Origin of Product |
United States |
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